molecular formula C33H65NO3 B1164728 N-Pentadecanoyl-D-erythro-sphingosine

N-Pentadecanoyl-D-erythro-sphingosine

Cat. No.: B1164728
M. Wt: 524
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pentadecanoyl-D-erythro-sphingosine is a specific ceramide species, serving as an essential biochemical tool for investigating the vast and critical sphingolipid signaling pathways in mammalian cells. Ceramides are fundamental components of cellular membranes, where they contribute to the formation of specialized membrane microdomains, often referred to as "lipid rafts," which are crucial for organizing signaling platforms and maintaining membrane integrity . Beyond their structural role, ceramides are potent bioactive lipid mediators involved in a myriad of cellular processes, including the regulation of cell growth, differentiation, inflammation, and stress responses . Research into specific ceramide species, distinguished by their N-acyl chain lengths, is vital for understanding their distinct functions. For instance, studies have shown that different ceramide species exhibit unique tissue distributions; long-chain ceramides like Cer(d18:1/18:0) are predominant in the cerebrum, while very-long-chain species are more common in the spinal cord and peripheral nerves . Furthermore, the saturation of the fatty acid chains in sphingolipids can critically influence their biological impact, with saturated species often being associated with pro-inflammatory and lipotoxic effects, as seen in the context of bone metabolism . As a defined C15-ceramide, this compound provides researchers with a precise compound to dissect these nuanced structure-function relationships. Its applications span the study of membrane biology, the mechanisms of enzymes like sphingomyelin synthases , and the role of specific ceramide species in health and disease, offering a targeted approach to unravel complex sphingolipid-mediated phenomena.

Properties

Molecular Formula

C33H65NO3

Molecular Weight

524

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C15:0-D-erythro-Ceramide

Origin of Product

United States

Scientific Research Applications

Role in Cellular Signaling

N-Pentadecanoyl-D-erythro-sphingosine plays a significant role in cellular signaling pathways. It is involved in the regulation of various cellular processes, including apoptosis, cell proliferation, and differentiation. Ceramides, including this compound, act as bioactive lipids that can modulate signaling cascades in response to stress and inflammatory stimuli.

Case Study: Inflammatory Signaling Pathways

Research indicates that ceramide levels can influence inflammatory responses. For instance, studies have shown that the addition of ceramides can inhibit erythroid differentiation in hematopoietic stem/progenitor cells treated with erythropoietin, suggesting a regulatory role in hematopoiesis through the TNFα/ceramide pathway . This highlights the potential for this compound in understanding and manipulating inflammatory diseases.

Metabolic Studies

This compound is utilized in metabolic studies to explore lipid metabolism and its implications for diseases such as obesity and diabetes. Ceramides are known to accumulate in various metabolic disorders, influencing insulin resistance and lipid homeostasis.

Case Study: Insulin Resistance

In a study examining the relationship between ceramide content and insulin resistance in obese patients, findings indicated that elevated ceramide levels were associated with increased insulin resistance . This suggests that this compound could serve as a biomarker for metabolic dysfunctions and may be targeted for therapeutic interventions.

Application in Drug Development

The compound is being explored for its potential applications in drug development, particularly as an internal standard in mass spectrometry for quantifying ceramide levels in biological samples. Its unique structure allows it to be used effectively in analytical chemistry to study lipid metabolism.

Analytical Applications

This compound has been employed as an internal standard for quantifying ceramides using tandem mass spectrometry (MS/MS). This application is crucial for accurately assessing ceramide levels in various biological contexts, thus facilitating research into their roles in health and disease .

Therapeutic Potential

Given its biological functions, this compound holds promise for therapeutic applications. Its ability to modulate cell signaling pathways makes it a candidate for drug development aimed at treating conditions such as cancer, metabolic disorders, and inflammatory diseases.

Case Study: Cancer Research

In cancer research, ceramides have been shown to induce apoptosis in cancer cells. The unique properties of this compound may enhance our understanding of how ceramides can be leveraged to promote cancer cell death while sparing normal cells .

Chemical Reactions Analysis

Hydrolysis by Ceramidases

  • Acid, neutral, or alkaline ceramidases cleave the amide bond, releasing sphingosine and pentadecanoic acid .

  • Example:
    N-Pentadecanoyl-D-erythro-sphingosine + H₂O → D-erythro-sphingosine + Pentadecanoic acid

Phosphorylation

  • Ceramide kinase (CERK) phosphorylates the C1 hydroxyl group:
    This compound + ATP → Ceramide-1-phosphate + ADP

    • Modulates pro-inflammatory signaling and membrane trafficking .

Glycosylation

  • Glucosylceramide synthase (GCS) adds glucose to the C1 hydroxyl:
    This compound + UDP-glucose → Glucosylceramide + UDP

    • Critical for complex glycosphingolipid synthesis .

Functional Roles in Signaling

  • Pro-apoptotic Activity : Accumulation induces mitochondrial outer membrane permeabilization (MOMP) via BAX/BAK activation .

  • Membrane Microdomain Organization : Stabilizes lipid rafts due to saturated C15 acyl chain, affecting receptor clustering .

Inhibitors of Ceramide Metabolism

Target EnzymeInhibitorEffect on C15-Ceramide
Ceramide SynthaseFumonisin B₁Blocks N-acylation step
SPTMyriocinPrevents 3-KDS synthesis
DEGSFenretinideReduces Δ4-desaturation

Analytical Detection Methods

  • LC-MS/MS : Quantifies C15-ceramide using precursor ion scanning for m/z 264 (sphingoid base fragment) .

  • Stable Isotope Tracing : Deuterated palmitoyl-CoA (d₃) and L-serine (d₃) track de novo synthesis in microsomal assays .

This synthesis integrates structural and mechanistic insights from sphingolipid biochemistry, emphasizing enzyme kinetics and metabolic regulation. Experimental data from microsomal assays and isotopic labeling validate the pathways described .

Comparison with Similar Compounds

Ceramide analogs vary in acyl chain length, functional groups, and isotopic labeling. Below is a detailed comparison of N-Pentadecanoyl-D-erythro-sphingosine with key analogs:

Structural Variations

Acyl Chain Length
Compound Name Acyl Chain Length Molecular Weight (g/mol) Key Structural Feature
N-Lauroyl-D-erythro-sphingosine C12:0 482.6 Shorter acyl chain (12 carbons)
N-Myristoyl-D-erythro-sphingosine C14:0 509.7 Intermediate chain (14 carbons)
This compound C15:0 524.0 Mid-length chain (15 carbons)
N-Palmitoyl-D-erythro-sphingosine C16:0 538.8 Longer chain (16 carbons)

Key Insight : Acyl chain length influences membrane integration and signaling. Longer chains (e.g., C16) enhance lipid bilayer stability, while shorter chains (e.g., C12) may increase solubility in polar solvents .

Functional Modifications
  • Glycosylated Derivatives: β-Galactosyl-C18-ceramide (C42H81NO8, MW: 728.11) contains a galactose moiety, enhancing hydrophilicity and altering receptor interactions compared to non-glycosylated ceramides .
  • Isotopic Labels : C15 Ceramide-d7 (deuterated at seven positions) retains the C15 acyl chain but enables tracking in metabolic studies via mass spectrometry .

Physicochemical Properties

Property This compound N-Lauroyl Analog N-Palmitoyl Analog Glycosylated C18 Ceramide
Solubility Chloroform, warm ethanol/methanol Ethanol/DMSO Chloroform Polar solvents (water with surfactants)
Storage Conditions −20°C −20°C −20°C −20°C, lyophilized
Purity ≥98% (TLC, GC) ≥95% ≥95% ≥95%

Key Insight: this compound requires organic solvents for dissolution, while glycosylated derivatives may need aqueous surfactants (e.g., Tween-80) .

Q & A

Q. What are the standard synthetic routes for producing N-Pentadecanoyl-D-erythro-sphingosine, and how are intermediates validated?

Methodological Answer: Synthesis typically involves acylation of D-erythro-sphingosine using pentadecanoic acid derivatives. Key steps include protecting sphingosine's amine group, coupling with activated acyl chlorides (e.g., via EDC/NHS chemistry), and deprotection. Intermediates are validated using thin-layer chromatography (TLC) and LC-MS to confirm molecular weight and purity. Structural confirmation requires 1H^1H- and 13C^{13}C-NMR to verify stereochemistry at C2 and C3 positions .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer: High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is used to assess purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemical details, particularly 1H^1H-NMR for hydroxyl and amide proton environments. Infrared spectroscopy (IR) confirms acyl group incorporation via C=O stretching bands (~1650 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA/NIH guidelines for lipid-soluble compounds: use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks (P280). In case of skin contact, wash immediately with soap and water (P271). Store at -20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in studies involving this compound?

Methodological Answer: Discrepancies often arise from variations in cell membrane composition or assay conditions. Apply the FINER framework:

  • Feasibility : Replicate experiments using standardized lipid matrices (e.g., synthetic lipid bilayers vs. natural membranes).
  • Novelty : Compare results against structurally analogous ceramides (e.g., stearoyl-sphingosine) to isolate chain-length effects.
  • Ethics : Validate findings across multiple cell lines to rule out model-specific artifacts .

Q. What experimental designs optimize the study of this compound’s interactions with lipid rafts?

Methodological Answer: Use fluorescence resonance energy transfer (FRET) with labeled sphingolipids (e.g., BODIPY-FL) to monitor raft partitioning. Include controls with methyl-β-cyclodextrin to disrupt raft integrity. Quantify colocalization via confocal microscopy and image analysis tools like ImageJ .

Q. How can solubility challenges in aqueous assays be systematically addressed?

Methodological Answer: Solubilize the compound in ethanol or DMSO (≤0.1% v/v) and dilute in phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA). Dynamic light scattering (DLS) monitors aggregation. For in vitro studies, use sonication or lipid carriers (e.g., liposomes) to enhance dispersion .

Q. What methodologies enable precise analysis of sphingolipid-protein interactions?

Methodological Answer: Surface plasmon resonance (SPR) with immobilized proteins (e.g., recombinant enzymes like ceramidases) quantifies binding kinetics. Alternatively, use isothermal titration calorimetry (ITC) to measure thermodynamic parameters. Validate specificity via competitive inhibition assays with non-acylated sphingosine .

Q. How do structural modifications (e.g., acyl chain length) influence this compound’s metabolic stability?

Methodological Answer: Perform comparative LC-MS/MS stability assays in liver microsomes. Track degradation products (e.g., free sphingosine) and calculate half-lives. Correlate results with molecular dynamics simulations to identify chain-length-dependent interactions with cytochrome P450 enzymes .

Q. What strategies validate the detection of this compound in complex biological matrices like serum?

Methodological Answer: Use solid-phase extraction (SPE) with C18 cartridges to isolate lipids from serum. Quantify via LC-MS/MS with deuterated internal standards (e.g., D-erythro-sphingosine-d7). Optimize ionization parameters (e.g., ESI+ mode) and monitor transitions for m/z 526.5 → 264.2 (precursor → product ion) .

Q. How can long-term stability during storage be rigorously assessed?

Methodological Answer: Conduct accelerated stability studies at 4°C, -20°C, and -80°C under argon vs. air. Analyze oxidation products (e.g., hydroperoxides) via thiobarbituric acid reactive substances (TBARS) assay. Use 1H^1H-NMR to monitor degradation peaks (e.g., loss of vinyl protons in unsaturated acyl chains) .

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